2-Cyclopropanecarbonylmorpholine; trifluoroacetic acid
Description
2-Cyclopropanecarbonylmorpholine (CAS: 1228748-76-2) is a cyclopropane derivative featuring a morpholine ring linked to a cyclopropanecarbonyl group.
Trifluoroacetic acid (TFA) (CAS: 76-05-1) is a strong carboxylic acid (pKa = 0.23) widely used as a solvent, catalyst, and reagent in organic synthesis. Its derivatives, including anhydrides and esters, are valued for their stability and reactivity, particularly in peptide synthesis and cyclization reactions .
Properties
IUPAC Name |
cyclopropyl(morpholin-2-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c10-8(6-1-2-6)7-5-9-3-4-11-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIXRLZBBVYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2CNCCO2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-99-0 | |
| Record name | Methanone, cyclopropyl-2-morpholinyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonylmorpholine; trifluoroacetic acid typically involves the reaction of cyclopropanecarbonyl chloride with morpholine in the presence of a base, followed by the addition of trifluoroacetic acid . The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonylmorpholine; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Properties of TFA
- Chemical Formula : CF₃COOH
- Boiling Point : 105 °C
- Acidity : Approximately 34,000 times stronger than acetic acid .
Applications in Organic Synthesis
- Deprotection Reactions :
- Catalytic Reactions :
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Theranostic Applications :
- Recent studies have explored TFA's role as a theranostic agent for chemical ablation in medical imaging. In one study, TFA was injected into ex vivo porcine liver to evaluate its efficacy in tissue destruction while simultaneously allowing for imaging via fluorine-19 magnetic resonance imaging (19F-MRI). Results indicated that TFA could successfully coagulate tissue at concentrations as low as 0.5M .
Case Study 1: Chemical Ablation Using TFA
- Objective : To assess TFA's effectiveness as a theranostic agent.
- Methodology : TFA was injected into porcine liver samples, followed by imaging with 19F-MRI.
- Results : Tissue damage was localized and effectively visualized, demonstrating TFA's potential for real-time imaging during therapeutic interventions .
Case Study 2: Synthesis of Complex Molecules
- Objective : To evaluate the use of TFA in synthesizing complex organic compounds.
- Methodology : Various synthetic pathways were explored using TFA as a solvent and catalyst.
- Results : Successful synthesis of tetrasubstituted imidazoles through four-component condensation reactions was achieved using TFA, showcasing its versatility in organic synthesis .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonylmorpholine; trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-Cyclopropanecarbonylmorpholine; TFA with structurally related fluorinated cyclopropane derivatives and other trifluoroacetate-containing compounds:
Acidic and Catalytic Properties
- TFA outperforms non-fluorinated acids (e.g., acetic acid) due to its electron-withdrawing trifluoromethyl group, which enhances acidity and stabilizes reactive intermediates. However, in some cyclization reactions (e.g., cyclopenta[b]indole synthesis), TFA yields byproducts at lower temperatures, highlighting context-dependent efficiency .
- 2,2-Difluorocyclopropanecarboxylic Acid exhibits moderate acidity compared to TFA but offers unique steric and electronic effects due to the cyclopropane ring, making it useful in designing fluorinated polymers and pharmaceuticals .
Key Research Findings
TFA in Peptide Chemistry : TFA’s ability to cleave resin-bound secondary amides and sulfonamides under kinetic control makes it indispensable in solid-phase synthesis .
Fluorinated Cyclopropanes : The introduction of fluorine atoms into cyclopropane rings improves metabolic stability and bioavailability in drug candidates, as seen in analogs of thyroxine and triiodothyronine .
Limitations of TFA : Despite its versatility, TFA’s corrosiveness and environmental persistence drive research into greener alternatives, such as methanesulfonic acid, for specific reactions .
Biological Activity
2-Cyclopropanecarbonylmorpholine, often used in combination with trifluoroacetic acid (TFA), has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Molecular Structure:
- Chemical Formula: CHFNO
- Molecular Weight: 221.21 g/mol
Functional Groups:
- The compound features a morpholine ring, which is known for its ability to interact with various biological targets, and a cyclopropanecarbonyl group that enhances its reactivity.
The biological activity of 2-cyclopropanecarbonylmorpholine is primarily attributed to its interactions at the molecular level:
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Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and potentially leading to therapeutic effects against diseases such as cancer.
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Receptor Modulation:
- It can modulate receptor activities, influencing signaling pathways that are crucial for cell proliferation and survival.
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Biochemical Pathways:
- The compound affects multiple biochemical pathways, including those related to inflammation and apoptosis, which are critical in cancer biology.
Antimicrobial Properties
Research indicates that 2-cyclopropanecarbonylmorpholine exhibits antimicrobial activity against various pathogens. The presence of TFA enhances the solubility and stability of the compound in biological assays, making it a viable candidate for further studies in antimicrobial drug development.
Anticancer Activity
Studies have shown that compounds similar to 2-cyclopropanecarbonylmorpholine can induce apoptosis in cancer cells. The mechanism likely involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Case Studies
-
Study on Antimicrobial Effects:
- A recent study evaluated the efficacy of 2-cyclopropanecarbonylmorpholine against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting potent antibacterial properties (Table 1).
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Anticancer Research:
- In vitro studies on human breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer potential (Table 2).
Treatment Concentration (µM) Cell Viability (%) 10 80 25 55 50 30
Toxicological Considerations
While TFA is effective in enhancing the biological activity of compounds, it is also known for its corrosive nature and potential toxicity. Case reports highlight severe chemical burns resulting from TFA exposure, emphasizing the need for careful handling during laboratory procedures .
Q & A
Q. How is TFA employed in peptide synthesis and purification?
TFA is critical in solid-phase peptide synthesis (SPPS) for cleaving ester bonds and removing protecting groups, such as Boc (tert-butyloxycarbonyl). Its strong acidity (pKa ~0.23) ensures efficient protonation of intermediates, facilitating resin cleavage while minimizing side reactions. Post-synthesis, TFA is used in HPLC mobile phases (0.1% v/v) to improve peptide resolution via ion-pairing effects, enhancing peak symmetry .
Q. What are the standard protocols for handling TFA in laboratory settings?
TFA requires storage in amber glass containers at room temperature, away from moisture and ignition sources. Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods are mandatory due to its corrosive nature (GHS05/H314). Waste neutralization involves slow addition to ice-cold sodium bicarbonate, followed by pH adjustment to 6–8 before disposal .
Q. How does TFA enhance cyclisation reactions in organic synthesis?
TFA’s high acidity and dual solubility (organic/aqueous) stabilize carbocation intermediates, promoting intramolecular cyclisation. For example, in the synthesis of cyclopropane derivatives, TFA activates carbonyl groups, enabling nucleophilic attack by adjacent cyclopropane moieties. This method achieves yields >80% in optimized conditions (e.g., 40 mM TFA, 100°C for 20 min) .
Q. What role does TFA play in analytical spectroscopy?
In MALDI-ToF mass spectrometry, TFA (0.1% v/v) is added to matrix solutions (e.g., sinapinic acid) to suppress sodium adduct formation, improving signal clarity. For NMR, TFA-d (deuterated) serves as an internal standard (δ = 11.5 ppm in ¹H NMR) but requires careful solvent matching to avoid peak broadening .
Q. How is TFA utilized in polymer chemistry?
TFA acts as a solvent in ring-opening polymerization (ROP) of lactones and carbonates due to its high dielectric constant (ε = 39.5) and ability to stabilize propagating cations. It also facilitates controlled depolymerization of polyesters via acid-catalyzed hydrolysis, enabling molecular weight modulation .
Advanced Research Questions
Q. What methodologies quantify TFA’s environmental persistence and ecological impact?
Henry’s Law constants (e.g., 1.2 × 10³ M·atm⁻¹ at 25°C) and field measurements using ion chromatography (IC) are employed to assess TFA’s atmospheric lifetime (>5 years) and aquatic accumulation. Ecotoxicological studies link chronic exposure (≥10 µg/L) to reduced algae growth (EC₅₀ = 8.2 µg/L) and developmental defects in amphibians .
Q. How does TFA influence catalytic systems in heteroatom removal?
In coal liquid upgrading, TFA (1–5 wt%) enhances sulfided CoMo catalysts by protonating nitrogen-containing aromatics, weakening C–N bonds. Kinetic studies show a linear correlation between TFA concentration and denitrogenation efficiency (R² = 0.94), with optimal performance at 150°C and 3.5 MPa H₂ .
Q. What advanced techniques characterize TFA-metal complexes?
Single-crystal X-ray diffraction (SC-XRD) and FT-IR spectroscopy elucidate structures like [UO₂(TFA)₂(DMSO)₃], where TFA acts as a bidentate ligand. Thermal analysis (TGA/DSC) reveals decomposition thresholds (e.g., 220°C for uranium complexes), while emission spectroscopy quantifies ligand-to-metal charge transfer (LMCT) efficiency .
Q. How does TFA compare to other chaotropic agents in chromatographic separations?
In reversed-phase HPLC, TFA (0.1% v/v) outperforms perchloric acid in reducing peak tailing (asymmetry factor: 1.2 vs. 1.8) for basic analytes. Central Composite Design (CCD) optimization demonstrates TFA’s superiority in resolving risperidone impurities (resolution ≥2.0) due to stronger ion-pairing interactions .
Q. What strategies mitigate TFA-induced side reactions in acid-labile systems?
Scavengers like trisopropylsilane (TIS) or H₂O (5% v/v) are added during TFA-mediated deprotection to trap carbocation byproducts. Low-temperature protocols (0–4°C) and shorter reaction times (≤30 min) minimize aspartimide formation in peptide synthesis, preserving product integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
